5-Iodo-2-methoxy-4-methylaniline
Description
Overview of Halogenated Aniline (B41778) Derivatives in Contemporary Organic Synthesis
Halogenated anilines are a particularly important subclass of substituted anilines. The presence of a halogen atom, such as iodine, bromine, or chlorine, on the aromatic ring significantly influences the molecule's reactivity. nih.gov Aryl halides, including halogenated anilines, are crucial starting materials in a multitude of synthetic transformations, most notably in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks. nih.gov
The regioselective halogenation of anilines, especially those rich in electrons, can be challenging due to the high reactivity of the aniline core, which can lead to multiple halogenations and a lack of specific product formation. nih.gov Consequently, the development of new and selective methods for preparing halogenated anilines is an active area of research. nih.govrsc.org
Importance of Methoxy (B1213986) and Methyl Substituents in Directing Aromatic Reactivity and Modulating Electronic Properties
The methoxy (-OCH3) and methyl (-CH3) groups attached to the aromatic ring of 5-iodo-2-methoxy-4-methylaniline play a crucial role in determining its chemical behavior. Substituents on a benzene (B151609) ring can either activate or deactivate the ring towards electrophilic substitution reactions. libretexts.org
The methyl group is also an activating group, though generally less so than a methoxy group. It donates electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. msu.edu This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org
The combined presence of both methoxy and methyl groups in this compound significantly influences the electron distribution within the aromatic ring, thereby directing the regioselectivity of further chemical reactions.
Foundational Research on this compound and Closely Related Chemical Entities
While specific foundational research on this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from studies on closely related analogs. For instance, research on other halogenated and methoxy-substituted anilines provides a strong basis for understanding its behavior.
The synthesis of various halogenated anilines is a well-established field, with numerous methods reported for their preparation. nih.govgoogle.comchemicalbook.com For example, the synthesis of 2-iodo-4-methylaniline (B1303665) has been achieved through the reaction of p-toluidine (B81030) with ammonium (B1175870) iodide and copper iodide under oxygen pressure. prepchem.com Similarly, the synthesis of Schiff bases from haloanilines, including 4-iodo-2-methylaniline, has been described. jocpr.com
Furthermore, the compound 5-bromo-4-iodo-2-methylaniline (B12931903) has been identified as an important intermediate in the synthesis of highly fluorescent materials, and its crystal structure has been determined. nih.gov The study of such closely related compounds provides valuable insights into the potential applications and reactivity patterns of this compound. Research on compounds like 5-iodo-2-methoxyaniline and 5-iodo-2-(2-methoxyethoxy)aniline also contributes to the understanding of the chemical space around this molecule. bldpharm.comazurewebsites.net
The table below provides a summary of key properties for this compound and a related compound, 5-Iodo-2-methylaniline.
| Property | This compound | 5-Iodo-2-methylaniline |
| CAS Number | 1823914-97-1 bldpharm.com | 83863-33-6 chemimpex.comsigmaaldrich.com |
| Molecular Formula | C8H10INO | C7H8IN chemimpex.comsigmaaldrich.com |
| Molecular Weight | 263.08 | 233.05 chemimpex.comsigmaaldrich.com |
| Melting Point | Not available | 48-52 °C chemimpex.comsigmaaldrich.com |
| Boiling Point | Not available | 273 °C at 760 mmHg sigmaaldrich.com |
| Appearance | Not available | Light yellow to brown to dark green powder to crystal chemimpex.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
5-iodo-2-methoxy-4-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
JLJLUDMNHPZEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potential of 5 Iodo 2 Methoxy 4 Methylaniline
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring makes 5-Iodo-2-methoxy-4-methylaniline an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex organic molecules. chemie-brunschwig.chacs.org The aryl iodide moiety of this compound readily participates in these transformations.
The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond by reacting an organoboron compound with an organic halide, is a prime example. libretexts.orgd-nb.info In a typical reaction, this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, such as phosphines, can significantly influence the reaction's efficiency. libretexts.org These reactions are often carried out under mild conditions and tolerate a wide range of functional groups. researchgate.net
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst. wikipedia.org this compound can be effectively coupled with various terminal alkynes to introduce an alkynyl functional group onto the aniline (B41778) ring. nih.govnih.gov The reaction is valued for its mild conditions, often performed at room temperature, and its utility in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org
Below is a table summarizing representative conditions for these coupling reactions:
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | Reflux |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | Et₂NH | DMF | 50 °C |
Exploration of Other Metal-Mediated and Metal-Free Coupling Strategies
Beyond palladium, other transition metals can be employed to mediate coupling reactions involving aryl iodides. For instance, copper-catalyzed reactions have gained attention due to the lower cost and high activity of copper-based catalysts. nih.gov Supported copper catalysts have been used for the selective hydroxylation of aryl iodides to phenols under mild conditions. nih.gov
Furthermore, metal-free coupling strategies are emerging as viable alternatives. These methods often rely on the unique reactivity of hypervalent iodine reagents or proceed through radical pathways. nih.gov While less common for direct C-C bond formation with aryl iodides like in this compound, these strategies offer potential for specific transformations under different reaction paradigms.
Functional Group Transformations and Derivatization
The multiple functional groups on this compound offer numerous possibilities for further chemical modification.
Reactivity of the Aromatic Amino Group (e.g., Amidation, Diazotization, Schiff Base Formation)
The primary aromatic amino group is a key site for a variety of chemical transformations.
Amidation: The amino group can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This transformation is fundamental in peptide synthesis and for introducing a wide range of functional groups. Palladium-catalyzed aminocarbonylation is another method to form amides from aryl iodides. acs.org
Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a variety of substituents, including halogens (Sandmeyer reaction), a hydroxyl group, a cyano group, or a hydrogen atom.
Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.
Chemical Modifications at the Methoxy (B1213986) and Methyl Substituents
The methoxy and methyl groups on the aniline ring are generally less reactive than the amino and iodo groups. However, under specific conditions, they can be modified.
The methoxy group can potentially be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃. This would provide access to the corresponding phenol (B47542) derivative, opening up another avenue for functionalization. In some contexts, the methoxy group can act as a directing group in electrophilic aromatic substitution, although the strong activating effect of the amino group typically dominates. bohrium.com There is also research on the selective utilization of methoxy groups in lignin (B12514952) as a methyl source for the N-methylation of anilines, a concept that could potentially be adapted. rsc.org
The methyl group can undergo oxidation to a carboxylic acid or a formyl group under strong oxidizing conditions, though this often requires harsh conditions that may not be compatible with the other functional groups present. Radical halogenation at the benzylic position is another possibility, which would introduce a handle for further substitution.
Selective Reactivity of the Aryl Iodide Moiety
The aryl iodide is the most reactive of the common aryl halides (I > Br > Cl > F) in many transition-metal-catalyzed coupling reactions. nih.gov This high reactivity allows for selective transformations at the C-I bond while leaving other potential reactive sites, such as a chloro or bromo substituent if present, untouched. nih.gov This selectivity is crucial for sequential cross-coupling strategies, enabling the stepwise introduction of different functional groups. thieme-connect.de
For instance, a molecule containing both an iodo and a bromo substituent could first undergo a Sonogashira or Suzuki coupling at the more reactive iodide position, followed by a second coupling reaction at the bromide position. thieme-connect.de The aryl iodide can also be converted to a phenol through copper-catalyzed hydroxylation, providing a different pathway for functionalization. nih.gov Hypervalent iodine reagents can also be generated from aryl iodides, which then participate in a variety of oxidative transformations. nih.govuab.cat
Elucidation of Reaction Mechanisms and Regioselectivity Principles
The chemical behavior of this compound is governed by the interplay of the electronic and steric effects of its constituent functional groups: the iodo, methoxy, methyl, and amino moieties. These substituents dictate the molecule's reactivity and the regioselectivity of its transformations, making it a versatile building block in organic synthesis. Understanding the underlying reaction mechanisms is crucial for predicting and controlling the outcomes of its chemical reactions.
The aniline core, with its electron-donating amino group, is inherently activated towards electrophilic aromatic substitution. The methoxy and methyl groups, also being electron-donating, further enhance the electron density of the aromatic ring. Conversely, the iodo group, while being deactivating due to its inductive effect, is an excellent leaving group in various cross-coupling reactions. The positions of these substituents on the aniline ring lead to specific regiochemical outcomes in different reaction types.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the directing effects of the substituents play a pivotal role. The amino, methoxy, and methyl groups are all ortho-, para-directing activators. However, the positions of these groups in this compound lead to a complex interplay of their directing influences. The amino group at C1 is the strongest activator, followed by the methoxy group at C2, and then the methyl group at C4.
Considering the substitution pattern, the positions ortho and para to the powerful amino group are C2, C4, and C6. The C2 and C4 positions are already substituted. This leaves the C6 position as a primary site for electrophilic attack. The methoxy group at C2 directs to C1 (substituted), C3, and C5 (substituted). The methyl group at C4 directs to C3 and C5 (substituted). Therefore, electrophilic substitution is most likely to occur at the C3 and C6 positions, with the C6 position being electronically favored due to the strong activating effect of the amino group. However, steric hindrance from the adjacent methoxy group at C2 might influence the regioselectivity, potentially favoring the less hindered C3 position in some cases.
For instance, in iodination reactions using mild electrophilic iodinating agents, the regioselectivity is highly dependent on the reaction conditions and the nature of the iodinating species. While direct iodination of anilines often leads to para-iodination, the existing substitution pattern of this compound would likely direct further iodination to one of the vacant positions, influenced by both electronic activation and steric constraints.
Cross-Coupling Reactions
The presence of the iodine atom at the C5 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in these transformations, allowing for selective functionalization at this position.
The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, followed by transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck coupling), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The regioselectivity in these reactions is almost exclusively at the site of the iodine atom. The electronic nature of the other substituents on the ring can influence the rate of the reaction but generally does not alter the position of the coupling. The electron-donating groups (amino, methoxy, and methyl) can increase the electron density on the aromatic ring, which might slightly retard the rate of oxidative addition, but the high reactivity of the C-I bond ensures that the coupling proceeds efficiently.
Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Predicted Major Product |
| Suzuki Coupling | Arylboronic acid | 5-Aryl-2-methoxy-4-methylaniline |
| Heck Coupling | Alkene | 5-Alkenyl-2-methoxy-4-methylaniline |
| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-methoxy-4-methylaniline |
| Buchwald-Hartwig Amination | Amine | N-Aryl/alkyl-5-amino-2-methoxy-4-methylaniline |
This table is based on established principles of cross-coupling reactions and the known reactivity of aryl iodides.
Nucleophilic Aromatic Substitution (SNAr)
While the electron-rich nature of the aniline ring generally disfavors nucleophilic aromatic substitution, the presence of a good leaving group (iodide) and the potential for activation under certain conditions could allow for SNAr reactions. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this compound.
However, reactions proceeding through an aryne mechanism are a possibility, especially with strong bases. Treatment of this compound with a strong base like sodium amide could potentially lead to the formation of a benzyne (B1209423) intermediate via elimination of HI. The subsequent nucleophilic addition to the aryne would yield a mixture of products. The regioselectivity of the nucleophilic attack on the aryne intermediate is influenced by the electronic effects of the substituents. The methoxy group, being a strong electron-donating group, would likely direct the incoming nucleophile to the meta position.
Transformations involving the Amino Group
The amino group of this compound can undergo a range of characteristic reactions. It can be acylated, alkylated, and diazotized. Diazotization, followed by Sandmeyer or related reactions, offers a pathway to replace the amino group with a variety of other functionalities, such as halogens, cyano, or hydroxyl groups. This would provide a route to a different set of substituted aromatic compounds, further highlighting the transformative potential of the starting aniline. The regioselectivity of these transformations is inherently at the position of the amino group.
Derivatization and Scaffold Construction Utilizing 5 Iodo 2 Methoxy 4 Methylaniline As a Building Block
Synthesis of Complex Heterocyclic Systems
The inherent reactivity of 5-Iodo-2-methoxy-4-methylaniline facilitates its use in the synthesis of a variety of heterocyclic scaffolds, which are central to many biologically active compounds.
The indole (B1671886) nucleus is a ubiquitous motif in natural products and pharmaceuticals. chemicalprobes.org Several classic synthetic methods can be employed to construct this scaffold from aniline (B41778) precursors. The presence of the activating methoxy (B1213986) group on this compound makes it a suitable substrate for these transformations.
Fischer Indole Synthesis : This renowned reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding aniline. researchgate.net The general mechanism begins with the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone. This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. researchgate.netsigmaaldrich.cn Methoxy-substituted anilines are effective starting materials for this synthesis, often influencing the regioselectivity of the cyclization. nih.gov
Bischler Indole Synthesis : This method typically involves the reaction of an α-halo-ketone with an excess of an aniline. researchgate.net The reaction proceeds through the initial formation of an α-arylamino ketone intermediate, which then undergoes an acid-catalyzed cyclization to yield the indole scaffold. researchgate.netnih.gov While harsh conditions were traditionally required, modern variations have been developed using milder catalysts like lithium bromide or microwave irradiation. nih.gov The electron-rich nature of methoxy-activated anilines can facilitate the key cyclization step. wikipedia.org
Hemetsberger Indole Synthesis : This synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. rug.nl The starting azide (B81097) is typically prepared via condensation of an aryl aldehyde with an α-azidoacetate. organic-chemistry.org The reaction is believed to proceed through a nitrene intermediate, followed by intramolecular cyclization. rug.nl This method is particularly useful for preparing indoles with specific substitution patterns that may be difficult to access through other routes.
| Indole Synthesis | Key Reactants | General Mechanism | Relevance of Methoxy-Activation |
| Fischer | Phenylhydrazine, Aldehyde/Ketone, Acid catalyst | researchgate.netresearchgate.net-Sigmatropic rearrangement of a phenylhydrazone intermediate. researchgate.net | Electron-donating groups can accelerate the reaction and influence regioselectivity. nih.gov |
| Bischler | Aniline, α-Halo-ketone, Acid catalyst | Cyclization of an α-arylamino ketone intermediate. researchgate.net | Enhances the nucleophilicity of the aniline and facilitates cyclization. wikipedia.org |
| Hemetsberger | Aryl aldehyde, α-Azidoacetate | Thermal decomposition of a vinyl azide followed by intramolecular cyclization. | The electronic nature of the aryl ring influences the stability and reactivity of the azide precursor. organic-chemistry.org |
The ortho-iodo-aniline structure of this compound is ideal for palladium-catalyzed reactions to form fused heterocyclic systems like carbazoles and benzoxazinones.
Carbazole (B46965) Derivatives : Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural alkaloids with diverse biological activities. nih.gov A powerful method for their synthesis involves a one-pot sequence where an o-iodoaniline undergoes a cross-coupling reaction with a silylaryl triflate in the presence of cesium fluoride, followed by an in-situ palladium-catalyzed cyclization. mdpi.com This process is highly efficient for constructing multisubstituted carbazoles. The synthesis of the carbazole alkaloid Mukonine, for example, has been achieved in high yield from methyl 4-amino-3-iodo-5-methoxybenzoate, a substrate structurally very similar to this compound, highlighting the utility of this building block for natural product synthesis. mdpi.com
Benzoxazinone Derivatives : Benzoxazinones are important heterocyclic compounds used as intermediates in the synthesis of pharmaceuticals, such as quinazolinones. nih.govekb.eg A highly efficient route to 2-arylbenzoxazinones involves the palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides. researchgate.net This method offers excellent atom economy and tolerates a wide range of functional groups, making it a versatile tool for building complex molecular libraries. researchgate.net
| Heterocycle | Synthetic Strategy | Key Reagents |
| Carbazole | Cross-coupling and subsequent Pd-catalyzed cyclization. mdpi.com | This compound, Silylaryl triflate, CsF, Pd(OAc)₂, PCy₃. mdpi.com |
| Benzoxazinone | Pd-catalyzed carbonylative coupling. researchgate.net | This compound, Aryl iodide, CO source, Pd catalyst. |
The pyrimidine (B1678525) ring is a core component of nucleobases and numerous pharmaceuticals. growingscience.com The iodine atom in this compound serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds necessary for constructing complex pyrimidine-based structures.
Sonogashira Coupling : This palladium-copper co-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne is a powerful tool for C-C bond formation. wikipedia.org this compound can be coupled with various alkynes, and the resulting aryl-alkyne intermediate can then undergo cyclization reactions with reagents like guanidine (B92328) or amidines to form the pyrimidine ring. This strategy has been successfully used to prepare 5-alkynylated pyrimidine nucleotides. nih.gov
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction forms C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is exceptionally useful for coupling this compound with various aminopyrimidines to generate more complex derivatives. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org
Development of Advanced Molecular Frameworks
Beyond the synthesis of core heterocyclic systems, this compound is instrumental in developing more elaborate molecular frameworks, including analogues of natural products and specialized tools for chemical biology.
Many biologically active alkaloids are built upon indole and carbazole cores. nih.govgrowingscience.com The ability to synthesize these scaffolds from this compound provides a direct entry into the development of novel analogues of these natural products. As previously mentioned, the synthesis of the carbazole alkaloid Mukonine from a closely related iodoaniline demonstrates a clear pathway for accessing this class of compounds. mdpi.com By modifying the coupling partners or subsequent reaction steps, a library of novel carbazole alkaloids can be generated for biological screening. Similarly, the indole scaffold, accessible through methods like the Fischer or Bischler syntheses, is the foundation for a vast array of alkaloids, including minfiensine (B1236942) and scholarisine K. growingscience.com
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of protein function in cellular and in vivo settings. researchgate.net The substituted aniline scaffold is a key component in many kinase inhibitors, which are critical tools in chemical biology and medicine.
Precursors for Radiolabeled Compounds for Positron Emission Tomography (PET) Imaging
While the foundational searches did not identify direct applications of this compound in PET tracer synthesis, it is useful to consider the potential synthetic pathways where such a molecule could theoretically be employed. The presence of an iodo-group on the aniline ring makes it a suitable candidate for various cross-coupling reactions that are fundamental in the synthesis of complex organic molecules, including those developed as PET radioligands.
For instance, iodo-substituted aromatic compounds are common substrates in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . These reactions are widely used in medicinal chemistry and have been adapted for the synthesis of PET tracer precursors. In theory, the iodine atom of this compound could serve as a reactive handle to introduce a variety of other molecular fragments, thereby constructing a larger scaffold. This scaffold could then be further modified to incorporate a radionuclide, or the coupling partner itself could bear the radioisotope.
However, without specific examples from the scientific literature, any discussion of its use remains speculative. The development of a novel PET tracer would require extensive research to validate the synthesis, radiolabeling, and in vitro and in vivo performance of any compound derived from this compound. At present, no such research has been identified.
Spectroscopic and Structural Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of compounds like 5-Iodo-2-methoxy-4-methylaniline. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to vibrational modes and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for each type of proton. Based on data from similar substituted anilines, the chemical shifts can be predicted. researchgate.netznaturforsch.comrsc.orgchemicalbook.com The methyl protons (-CH₃) would likely appear as a singlet around δ 2.2-2.4 ppm. The methoxy (B1213986) group protons (-OCH₃) are also expected to be a singlet, typically found further downfield around δ 3.8-3.9 ppm. rsc.orgscielo.org.za The two aromatic protons would appear as singlets in the δ 6.5-7.5 ppm region, with their exact shifts influenced by the electronic effects of the substituents. The amine (-NH₂) protons would present as a broad singlet, the position of which can vary depending on solvent and concentration. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct peaks for each of the eight carbon atoms are anticipated. znaturforsch.comrsc.org The methyl carbon would resonate at approximately δ 17-21 ppm, while the methoxy carbon would be found around δ 55-60 ppm. rsc.org The aromatic carbons would generate signals in the range of δ 110-155 ppm. The carbon atom bonded to the iodine (C-5) would be significantly shifted due to the heavy atom effect, while the carbon attached to the electron-donating methoxy group (C-2) and amino group (C-1) would also show characteristic shifts. znaturforsch.com
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between neighboring protons, although in this specific molecule with singlet aromatic protons, these correlations would be absent in the aromatic region. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. researchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -CH₃ | ~2.3 | ~17-21 |
| -OCH₃ | ~3.8 | ~55-60 |
| Ar-H | ~6.5-7.5 | - |
| -NH₂ | Broad, variable | - |
| Ar-C | - | ~110-155 |
| C-I | - | Shifted |
| C-O | - | Shifted |
| C-N | - | Shifted |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₈H₁₀INO), the exact molecular weight is 263.14 g/mol .
In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 263. savemyexams.com Due to the presence of a single stable isotope of iodine (¹²⁷I), no characteristic isotopic pattern for the halogen is expected, which simplifies the spectrum compared to chloro- or bromo-substituted compounds. docbrown.infojove.com
Common fragmentation pathways for aromatic amines and iodo-compounds would be observed. whitman.edulibretexts.orgneu.edu.trlibretexts.org Key fragmentation peaks could include:
[M-15]⁺: Loss of a methyl radical (•CH₃) from the molecular ion.
[M-31]⁺: Loss of a methoxy radical (•OCH₃).
[M-127]⁺: Loss of an iodine radical (•I), which is a characteristic fragmentation for iodoalkanes and iodoaromatics. docbrown.infojove.comresearchgate.net The resulting fragment would have an m/z of 136.
A peak at m/z 127 corresponding to the iodine cation (I⁺) may also be visible. whitman.edu
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. plos.org
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Description |
| 263 | [C₈H₁₀INO]⁺ | Molecular Ion (M⁺) |
| 248 | [C₇H₇INO]⁺ | Loss of •CH₃ |
| 232 | [C₈H₁₀N]⁺ | Loss of •OCH₃ |
| 136 | [C₈H₁₀NO]⁺ | Loss of •I |
| 127 | [I]⁺ | Iodine cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. scispace.com
IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically absorb just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups are found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would produce signals in the 1450-1600 cm⁻¹ region. The spectrum would also show bands for C-N stretching (around 1250-1350 cm⁻¹) and C-O stretching of the methoxy group. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. bohrium.com Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the substituted benzene (B151609) ring and the C-I bond are expected to be particularly Raman active. bohrium.comresearchgate.net
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Region | Expected Raman Region |
| N-H Stretch | 3300-3500 (two bands) | Weak |
| Aromatic C-H Stretch | > 3000 | Strong |
| Aliphatic C-H Stretch | < 3000 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-O Stretch | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Medium |
| C-I Stretch | < 600 | Strong |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orglibretexts.org
Determination of Single Crystal Molecular and Crystal Structures
To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms. nih.govresearchgate.net
Based on studies of similar substituted anilines, the compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netrsc.org The analysis would yield precise bond lengths and angles. For instance, the C-I bond length is expected to be around 2.1 Å. The benzene ring will likely exhibit some degree of distortion from perfect hexagonal geometry due to the electronic push and pull of the various substituents. The amino group may be slightly pyramidal.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing is determined by a network of intermolecular interactions. acs.orgacs.org In the crystal structure of this compound, several types of interactions are plausible.
Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor. It can form hydrogen bonds with suitable acceptors on neighboring molecules. researchgate.netzlb.deresearchgate.net Potential acceptors include the nitrogen atom of another amine group (N-H···N) or the oxygen atom of the methoxy group (N-H···O). mdpi.comclarku.eduiucr.org The formation of these hydrogen bonds would link the molecules into chains, sheets, or more complex three-dimensional networks. iucr.orgnih.govresearchgate.net
Halogen Bonding: Although less common than hydrogen bonding, the iodine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom on an adjacent molecule. However, studies on similar halogenated anilines suggest that hydrogen bonding often dominates over halogen bonding in directing the crystal packing. zlb.deresearchgate.net
The specific combination and geometry of these intermolecular forces dictate the final crystal structure and influence macroscopic properties such as melting point and solubility.
Investigation of Polymorphism and Crystal Engineering Principles
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and materials science, as different polymorphs can exhibit varied physical properties. mpg.de Crystal engineering seeks to understand and control the assembly of molecules into specific crystalline architectures. mpg.de
A thorough search of scientific databases, including the Cambridge Structural Database (CSD), did not yield any studies on the polymorphism or crystal engineering of this compound. While crystal structures for related iodo-aniline derivatives such as 4-Iodo-2-methylaniline have been reported, this data cannot be directly extrapolated to the title compound due to differences in substituent placement and type. nih.gov The presence and position of the methoxy group in this compound would significantly influence intermolecular interactions, such as hydrogen bonding and stacking, leading to unique crystal packing that requires dedicated experimental investigation. The study of related compounds, however, highlights the methodologies that could be applied. For instance, investigations into other halogenated anilines often explore how hydrogen bonds and halogen bonds dictate the supramolecular structure. nih.gov
Computational Chemistry and Theoretical Investigations
Computational chemistry provides profound insights into molecular properties that are difficult or impossible to measure experimentally. Techniques like Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP) mapping, and Hirshfeld surface analysis are routinely used to characterize novel compounds. tandfonline.comiucr.orgresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis)
DFT calculations are a cornerstone of modern chemical research, used to predict molecular geometry, vibrational frequencies, and electronic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. iucr.org
No specific DFT studies for this compound have been published. Theoretical investigations on analogous molecules show that such calculations could elucidate the electronic influence of the iodo, methoxy, methyl, and amino groups on the aromatic ring. dntb.gov.ua For example, DFT studies on other substituted anilines are used to correlate calculated properties with experimental spectroscopic data. researchgate.net
Molecular Electrostatic Potential (MESP) Mapping
MESP mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions. tandfonline.comcnr.it
There are no available MESP maps for this compound in the literature. For a molecule with its structure, an MESP analysis would likely show negative potential near the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors, and around the iodine atom, which can participate in halogen bonding.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Studies
Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions within a crystal lattice. By partitioning crystal space, it generates a unique surface for a molecule and creates two-dimensional "fingerprint plots" that quantify the relative contributions of different types of intermolecular contacts (e.g., H···H, C···H, O···H). atauni.edu.trnih.govgazi.edu.tr
Emerging Applications in Advanced Materials Science
Development of Functional Materials
The compound serves as a key intermediate in the synthesis of novel materials with tailored optical and electronic properties. Its derivatives are being explored for their utility in light-emitting devices and next-generation electronics.
5-Iodo-2-methoxy-4-methylaniline and its close analogs are instrumental in the design of sophisticated ligands for luminescent metal complexes, particularly those involving lanthanide ions like Europium (Eu³⁺). nih.govworktribe.com The core principle involves creating a ligand that can efficiently absorb energy (acting as an "antenna") and transfer it to the metal ion, which then emits light.
The synthesis of these ligands often begins with a substituted iodinated aniline (B41778). nih.govworktribe.com The iodine atom allows for the attachment of an "antenna" unit, typically a conjugated aryl-alkynyl system, via a Sonogashira coupling reaction. worktribe.com The aniline part of the molecule is then further modified to create a chelating structure that can bind strongly to the metal ion. For instance, a C₃ symmetric ligand precursor was synthesized by first coupling the iodo-aniline derivative with an alkyne, followed by further reactions to attach it to a triazacyclononane macrocycle. nih.govworktribe.com
Once the organic ligand is synthesized, it is complexed with a metal salt, such as EuCl₃. The resulting metal complex can exhibit strong luminescence. A notable application of these complexes is in pH-sensitive probes. Protonation of the ligand, often at a nitrogen atom in the antenna structure, can significantly alter the electronic properties of the antenna, thereby "switching on" the luminescence of the Europium ion. nih.govworktribe.com Researchers have developed Europium complexes that display a more than 100-fold increase in luminescence upon acidification, making them useful for monitoring pH changes in biological environments like lysosomes. nih.govworktribe.com
| Compound Name | Role in Synthesis | Key Reaction | Reference |
|---|---|---|---|
| N,N-Diethyl-5-iodo-2-methoxyaniline | Starting material for antenna synthesis | Sonogashira coupling | nih.govworktribe.com |
| Triazacyclononane | Chelating macrocycle for metal ion | Alkylation | nih.govworktribe.com |
| Europium(III) chloride (EuCl₃) | Luminescent metal center | Complexation | worktribe.com |
Halogenated anilines, such as this compound, are recognized as valuable building blocks for small molecule organic semiconductors. ambeed.com The reactivity of the carbon-iodine bond makes it an ideal handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are fundamental tools for synthesizing the extended π-conjugated systems that are essential for charge transport in organic electronic devices.
The general strategy involves coupling the iodo-aniline derivative with other aromatic or heteroaromatic units to construct the desired semiconductor backbone. The methoxy (B1213986) and methylaniline functionalities can be used to tune the material's solubility, morphology in thin films, and electronic energy levels (i.e., the HOMO and LUMO levels). By carefully selecting the coupling partners, chemists can design materials with specific band gaps and charge carrier mobilities for applications in:
Organic Field-Effect Transistors (OFETs)
Organic Light-Emitting Diodes (OLEDs) bldpharm.com
Organic Photovoltaics (OPVs)
While direct research on this compound for this specific purpose is emerging, its structural motifs are present in precursors for materials used in these technologies. bldpharm.com
Chemical Sensing and Imaging Agent Research (Focus on chemical detection principles)
The same properties that make this compound derivatives useful for luminescent materials also make them suitable for chemical sensing and imaging applications. The principle of detection often relies on a measurable change in the molecule's photophysical properties upon interaction with a specific analyte or environmental change.
As discussed previously, Europium complexes derived from iodo-aniline precursors can act as luminescent pH sensors. nih.govworktribe.com The detection principle is based on proton-induced modulation of the ligand-to-metal energy transfer.
Analyte Recognition: A basic site on the ligand (e.g., a pyridine (B92270) nitrogen) binds to a proton (H⁺) in acidic environments. worktribe.com
Signal Transduction: This binding event alters the electronic structure of the antenna, making the energy transfer to the Eu³⁺ ion much more efficient.
Signal Output: The result is a dramatic increase, or "switching on," of the metal's characteristic red luminescence, which can be easily detected. nih.govworktribe.com
Furthermore, iodo-aromatic compounds are critical precursors in the development of radiolabeled imaging agents for Positron Emission Tomography (PET). The iodine atom can be replaced with a positron-emitting radioisotope, or the molecule can be derivatized to carry such an isotope. For example, a structurally related compound, 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine ([¹¹C]CIMBI-5), has been developed as a PET imaging agent to study serotonin (B10506) receptors in the brain. nih.gov The iodo-aniline framework provides the basic scaffold that gives the molecule its affinity and selectivity for the biological target. This demonstrates the principle of using such scaffolds to design probes where the molecule's structure dictates its biological targeting, while a radiolabel provides the imaging signal. nih.govgoogle.com
| Application | Analyte/Target | Detection Principle | Signal Output | Reference |
|---|---|---|---|---|
| Luminescent Sensing | pH (Protons) | Protonation of ligand enhances energy transfer to Eu³⁺ | Increase in luminescence intensity | nih.govworktribe.com |
| PET Imaging (by analogy) | Biological Receptors (e.g., Serotonin Receptors) | Specific binding of a radiolabeled ligand to the target | Positron emission detected by PET scanner | nih.govgoogle.com |
Future Research Directions and Unaddressed Challenges
Design and Implementation of Novel and Sustainable Synthetic Routes
Challenges in the synthesis of related haloanilines often include achieving regioselectivity and utilizing catalysts that are both efficient and reusable. thieme-connect.comthieme-connect.com For instance, the synthesis of the related 2-iodo-4-methylaniline (B1303665) can be achieved via iodination of p-toluidine (B81030), but this requires specific pressure and temperature controls. prepchem.com Microwave-assisted synthesis has emerged as a sustainable alternative for preparing related heterocyclic compounds from haloanilines, offering reduced reaction times and improved yields. thieme-connect.combohrium.com
Future synthetic strategies could focus on:
Late-Stage Functionalization: Developing methods for the direct, regioselective iodination of a pre-formed 2-methoxy-4-methylaniline (B1582082) scaffold. This would be more atom-economical than traditional multi-step approaches.
Green Chemistry Protocols: Exploring syntheses that utilize greener solvents, reduce energy consumption, and employ recyclable catalysts. researchgate.netchemrxiv.org The use of nanocrystalline zeolites, for example, has shown promise as a sustainable catalytic route for synthesizing various heterocyclic compounds. consensus.app
Flow Chemistry: Implementing continuous-flow reaction systems to improve safety, scalability, and product consistency.
| Synthetic Strategy | Potential Advantages | Key Challenges for 5-Iodo-2-methoxy-4-methylaniline | Relevant Research Context |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Well-established transformations | Low overall yield, waste generation, harsh conditions | Classical methods for preparing substituted anilines beilstein-journals.org |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Optimization of conditions, scalability | Sustainable synthesis of N-arylamino-benzothiazoles thieme-connect.combohrium.com |
| Catalytic C-H Iodination | High atom economy, reduced steps | Achieving high regioselectivity with multiple directing groups | I2-mediated C-H functionalization of anilines bohrium.com |
| Flow Chemistry Synthesis | Enhanced safety, scalability, process control | Initial setup cost, optimization of flow parameters | Self-optimizing continuous-flow reactions for N-aryl amines mdpi.com |
Discovery of Undiscovered Reactivity Patterns for Further Functionalization
The reactivity of this compound is dictated by its multiple functional groups. The iodine atom is a versatile handle for cross-coupling reactions, the amino group can be diazotized or acylated, and the electron-rich aromatic ring is susceptible to further electrophilic substitution, though the positions are heavily influenced by the existing substituents. The interplay between the electron-donating amino, methoxy (B1213986), and methyl groups and the halo-substituent presents a complex reactivity profile that is yet to be fully explored.
The presence of both an amino and an iodo group allows for diverse reactivity. solubilityofthings.com While iodoanilines are known substrates for reactions like palladium-catalyzed carbonylative cyclization, the specific substitution pattern of this compound could lead to unique outcomes. researchgate.net The iodine substituent enhances reactivity, making it a valuable intermediate for introducing diverse functional groups. chemimpex.com
Future research should aim to:
Explore Novel Cross-Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig reactions, investigating less common coupling partners could yield novel molecular architectures.
Investigate C-H Functionalization: The selective activation of the remaining C-H bonds on the ring would provide a direct route to more complex derivatives without pre-functionalization. acs.orgrsc.org
Utilize the Amino Group as a Directing Group: The amino group can be used to direct ortho-lithiation or other metallation reactions, potentially enabling functionalization at the C-6 position.
Hypervalent Iodine Chemistry: The iodo-group could be oxidized to form hypervalent iodine reagents, which are powerful and selective oxidizing agents in their own right, a reactivity pattern demonstrated with N-(2-iodylphenyl) acylamides derived from 2-iodoaniline. umn.eduresearchgate.net
| Reaction Type | Reactive Site | Potential Outcome | Rationale/Context |
|---|---|---|---|
| Sonogashira Coupling | C-I bond | Alkynylated anilines | Standard reaction for iodoarenes, useful for building complex scaffolds researchgate.net |
| Directed C-H Borylation | C6-H bond | Borylated anilines for further coupling | Amino group can direct ortho-metallation |
| Oxidative Cyclization | Amino group and ring | Heterocyclic structures (e.g., phenoxazines) | Aniline (B41778) derivatives are precursors to various heterocycles mdpi.com |
| Oxidation to Hypervalent Iodine Reagent | Iodine atom | Compound-specific oxidizing agent | Known reactivity for other iodo-aromatics umn.edu |
Rational Design and Synthesis of Specialized Derivatives for Targeted Research Applications
The true value of this compound lies in its potential as a scaffold for designing specialized derivatives. By strategically modifying its structure, new molecules can be synthesized for applications in materials science, medicinal chemistry, and agrochemicals. The rational design of such derivatives requires a deep understanding of structure-property relationships. rsc.orgmdpi.com
For example, aniline-based conducting polymers are crucial for wearable bioelectronics, and their properties can be precisely tuned through the rational design of donor-acceptor structures. nih.gov Similarly, the careful placement of substituents on an aniline ring can mitigate toxicity, a critical consideration in drug design. acs.orgcresset-group.com The structural motif of this compound could serve as a core for:
Organic Electronics: Derivatives could be designed as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties can be tuned by modifying the substituents.
Fluorescent Probes: The scaffold could be elaborated to create fluorescent sensors for metal ions or biological molecules. The related compound 5-bromo-4-iodo-2-methylaniline (B12931903) is known as an intermediate for highly fluorescent materials. nih.gov
Medicinal Chemistry: The molecule could serve as a starting point for the synthesis of kinase inhibitors or other biologically active compounds, where the aniline moiety is a common feature.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Discovery in Substituted Aniline Chemistry
The fields of organic synthesis and materials discovery are being revolutionized by machine learning (ML) and artificial intelligence (AI). mdpi.com These tools can predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties, thereby accelerating the research cycle. researchgate.net
For a relatively unexplored compound like this compound, AI and ML could be particularly impactful.
Predictive Synthesis: ML models, trained on large reaction databases, can predict the most likely successful conditions for a desired transformation, saving significant experimental time and resources. data-science-ua.com These models can help screen for optimal catalysts, solvents, and reagents for the synthesis and functionalization of this specific aniline. researchgate.net
Property Prediction: AI can be used to predict the electronic, optical, and biological properties of hypothetical derivatives of this compound. researchgate.netacs.org This allows for the in silico screening of vast chemical spaces to identify promising candidates for synthesis and testing.
Retrosynthesis: AI-powered retrosynthesis tools can propose novel synthetic pathways to the target molecule and its derivatives, potentially uncovering more efficient or sustainable routes than those conceived by human chemists.
The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models. mdpi.com This approach could rapidly map the synthetic landscape and application potential of the substituted aniline class of compounds.
Q & A
Q. What are the critical safety precautions when handling 5-Iodo-2-methoxy-4-methylaniline in laboratory settings?
When working with iodinated aromatic amines, prioritize the following safety measures:
- Use fume hoods or well-ventilated areas to minimize inhalation of dust or vapors .
- Wear protective gloves, lab coats, and eye protection to avoid skin/eye contact .
- Wash exposed skin thoroughly after handling and avoid contamination of workspaces .
- Store the compound in a cool, dry environment, away from oxidizing agents due to potential reactivity of iodine substituents .
Q. What spectroscopic and physical characterization methods are recommended for confirming the structure of this compound?
- Melting Point Analysis : Compare experimental values with literature data for structurally similar compounds (e.g., 4-Iodoaniline melts at 61–63°C; deviations may indicate impurities) .
- Mass Spectrometry (MS) : Confirm molecular weight (calculated ~277.04 g/mol for C₈H₁₀INO) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to verify methoxy (-OCH₃) and methyl (-CH₃) group positions; ¹³C NMR can resolve iodine-induced deshielding effects.
- Elemental Analysis : Validate C, H, N, and I percentages to ensure purity.
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
While direct synthesis protocols are not detailed in the evidence, general strategies include:
- Iodination : Electrophilic iodination of 2-methoxy-4-methylaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media.
- Protection/Deprotection : Temporarily protect the amine group (e.g., acetylation) to direct iodination to the para position relative to the methoxy group .
- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data be refined for this compound, particularly when disordered regions arise?
- Software Tools : Use SHELXL for refinement, which is robust for small molecules with heavy atoms like iodine. Apply restraints to disordered methoxy or methyl groups to stabilize convergence .
- Disorder Modeling : Split occupancy for overlapping atoms and refine anisotropic displacement parameters. Validate with Hirshfeld rigidity checks .
- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve iodine’s electron density and minimize twinning artifacts .
Q. What strategies address discrepancies between experimental and theoretical melting points for iodinated aniline derivatives?
- Purity Assessment : Perform HPLC or TLC to detect impurities; recrystallize using solvents like dichloromethane/hexane .
- Polymorphism Screening : Test different crystallization conditions (e.g., slow cooling vs. vapor diffusion) to identify stable polymorphs.
- Literature Cross-Validation : Compare with analogs (e.g., 5-Iodovanillin melts at 178°C) to assess substituent effects on thermal stability .
Q. How should researchers resolve contradictions in crystallographic data when iodine’s heavy-atom effects complicate phase determination?
- Heavy-Atom Method : Exploit iodine’s strong anomalous scattering for experimental phasing via SAD/MAD techniques .
- Density Modification : Use SHELXE to improve phase estimates by solvent flattening or histogram matching .
- Validation Metrics : Cross-check with Rint (≤5%) and Rfree values to ensure model reliability .
Q. What are the best practices for analyzing regioselectivity in electrophilic substitution reactions of this compound?
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict charge distribution and directing effects of methoxy, methyl, and iodine groups.
- Isotopic Labeling : Use deuterated analogs to track substitution patterns via NMR or MS.
- Competitive Experiments : Compare reaction outcomes with control substrates (e.g., 2-methoxy-4-methylaniline) to isolate iodine’s electronic influence .
Methodological Notes
- Safety Protocols : Always prioritize institutional guidelines over generalized recommendations, especially for iodine-containing compounds .
- Data Reproducibility : Document crystallization solvents, temperatures, and instrument settings to enable replication .
- Contingency Planning : Pre-test reaction scalability (e.g., 0.1 mmol to 10 mmol) to identify bottlenecks in iodine handling or purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
